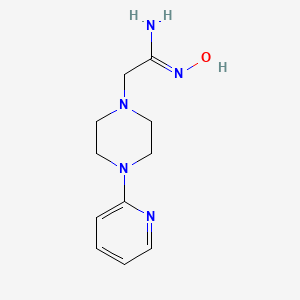
4-(Aminomethyl)-1,3-dihydroimidazol-2-one;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Aminomethyl)-1,3-dihydroimidazol-2-one;hydrochloride is a chemical compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-1,3-dihydroimidazol-2-one;hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of an imidazole derivative with formaldehyde and ammonium chloride. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Aminomethyl)-1,3-dihydroimidazol-2-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted imidazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-2-one derivatives, while substitution reactions can produce a variety of substituted imidazoles .
Applications De Recherche Scientifique
4-(Aminomethyl)-1,3-dihydroimidazol-2-one;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals .
Mécanisme D'action
The mechanism of action of 4-(Aminomethyl)-1,3-dihydroimidazol-2-one;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazole: A basic structure similar to 4-(Aminomethyl)-1,3-dihydroimidazol-2-one;hydrochloride but without the aminomethyl group.
Benzimidazole: Contains a fused benzene ring, offering different biological activities.
Thiazole: Another heterocyclic compound with sulfur in the ring, used in various applications .
Uniqueness
This compound is unique due to its specific structure, which allows for diverse chemical reactivity and potential biological activities. Its aminomethyl group provides additional sites for chemical modification, making it a versatile compound for research and industrial applications .
Propriétés
Formule moléculaire |
C4H8ClN3O |
|---|---|
Poids moléculaire |
149.58 g/mol |
Nom IUPAC |
4-(aminomethyl)-1,3-dihydroimidazol-2-one;hydrochloride |
InChI |
InChI=1S/C4H7N3O.ClH/c5-1-3-2-6-4(8)7-3;/h2H,1,5H2,(H2,6,7,8);1H |
Clé InChI |
CVTNRHUBEDZKAL-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NC(=O)N1)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol](/img/structure/B13219066.png)
![2-Bromo-3-methoxy-5H,6H,8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B13219070.png)

![4-{2-Azaspiro[4.4]nonan-4-yl}phenol](/img/structure/B13219089.png)





![Ethyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine](/img/structure/B13219133.png)



